Magnesium;methylbenzene;chloride

Catalog No.
S1492862
CAS No.
121905-60-0
M.F
C7H7ClMg
M. Wt
150.89 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Magnesium;methylbenzene;chloride

CAS Number

121905-60-0

Product Name

Magnesium;methylbenzene;chloride

IUPAC Name

magnesium;methylbenzene;chloride

Molecular Formula

C7H7ClMg

Molecular Weight

150.89 g/mol

InChI

InChI=1S/C7H7.ClH.Mg/c1-7-5-3-2-4-6-7;;/h2-3,5-6H,1H3;1H;/q-1;;+2/p-1

InChI Key

YIDAONIIDXWYSC-UHFFFAOYSA-M

SMILES

Array

Canonical SMILES

CC1=CC=C[C-]=C1.[Mg+2].[Cl-]

The exact mass of the compound m-Tolylmagnesium chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

m-Tolylmagnesium chloride (CAS 121905-60-0) is a highly reactive, meta-substituted aryl Grignard reagent widely utilized in organometallic synthesis, cross-coupling, and polymer chemistry. Supplied typically as a 1.0 M solution in tetrahydrofuran (THF), it serves as a critical precursor for introducing the m-tolyl moiety into specialized organosulfur therapeutics[3]. In industrial and advanced laboratory settings, the selection of the meta-isomer over its ortho- or para- counterparts is often driven by its unique steric profile. It prevents the severe nucleophilic hindrance associated with ortho-substitution during the synthesis of sterically demanding phosphine ligands [2], while simultaneously disrupting the highly symmetric crystal packing typical of para-substituted derivatives to yield highly processable organosilicon polymers [1].

Substituting m-tolylmagnesium chloride with o-tolylmagnesium chloride or p-tolylmagnesium chloride frequently leads to catastrophic failures in yield, selectivity, or downstream material processability. The ortho-tolyl isomer introduces significant steric bulk adjacent to the reactive magnesium-carbon bond, which can drastically reduce nucleophilic attack efficiency and promote unwanted side reactions, such as ketone formation during triflate ring openings [2]. Conversely, while the para-tolyl isomer reacts efficiently, its symmetrical structure often results in downstream products—such as polydiarylsiloxanes—that exhibit excessively high crystallinity and poor solubility, rendering them unprocessable at room temperature [1]. Therefore, precise procurement of the meta-isomer is essential when balancing reactivity with the physical properties of the final synthesized material, such as in one-pot multicomponent organosulfur reactions [3].

Downstream Polymer Processability: Room-Temperature Solubility of Polydi(m-tolyl)siloxanes

The choice of tolyl Grignard isomer fundamentally dictates the solubility and processability of the resulting polydiarylsiloxane polymers. When m-tolylmagnesium chloride is used to synthesize polydi(m-tolyl)siloxane, the resulting polymer is readily soluble in common organic solvents like toluene and chloroform at room temperature [1]. In stark contrast, polymers derived from p-tolylmagnesium chloride or phenylmagnesium chloride exhibit high crystallinity and are only soluble in harsh solvents such as diphenyl ether (DPE) or dimethyl sulfoxide (DMSO) at temperatures exceeding 150 °C [1]. This difference is driven by the meta-methyl group disrupting the highly ordered crystal packing seen in the para- and unsubstituted phenyl analogues[1].

Evidence DimensionPolymer solubility temperature and solvent requirement
Target Compound DataSoluble at room temperature in toluene/chloroform (polydi(m-tolyl)siloxane)
Comparator Or BaselineRequires >150 °C in DPE/DMSO (polydi(p-tolyl)siloxane and polydiphenylsiloxane)
Quantified Difference>125 °C reduction in processing temperature and elimination of harsh solvent requirements
ConditionsSolubility testing of synthesized polydiarylsiloxanes

Procuring the meta-isomer is critical for manufacturing advanced siloxane polymers that require room-temperature solution processing or casting.

Steric Selectivity in Nucleophilic Ring Opening: Meta vs. Ortho Reactivity

In the synthesis of 2-ethynylphenyl(diaryl)phosphine oxides via the ring opening of benzophosphol-3-yl triflates, m-tolylmagnesium chloride demonstrates superior nucleophilic efficiency and selectivity compared to its ortho-substituted counterpart [1]. The reaction with m-tolylmagnesium chloride proceeds smoothly to yield the desired phosphine oxide in 84% yield[1]. However, the analogous reaction using o-tolylmagnesium chloride is severely hampered by steric hindrance, resulting in poor selectivity, a drastically reduced product yield of only 38%, and the formation of unwanted ketone byproducts[1].

Evidence DimensionProduct yield and reaction selectivity
Target Compound Data84% yield of desired phosphine oxide
Comparator Or Baseline38% yield with o-tolylmagnesium chloride (plus ketone side products)
Quantified Difference46% absolute increase in yield and elimination of major side reactions
ConditionsRing opening of benzophosphol-3-yl triflates at room temperature

Buyers synthesizing complex phosphine ligands must select the meta-isomer to ensure high yields and avoid complex purification steps caused by ortho-steric clash.

Efficiency in One-Pot Organosulfur Synthesis via DABSO

m-Tolylmagnesium chloride is highly effective in modern, mild organosulfur synthesis methodologies, such as the preparation of sulfinamides using the sulfur dioxide surrogate DABSO. In a one-pot, three-step sequence performed entirely at room temperature, the addition of m-tolylmagnesium chloride to DABSO, followed by trapping with morpholine, delivers 4-(m-tolylsulfinyl)morpholine in an excellent 82% isolated yield within just 1.5 hours [1]. This demonstrates the reagent's excellent compatibility with in situ generated sulfinyl chloride intermediates, avoiding the need for harsh, pre-installed sulfur functionalities or low-temperature liquid sulfur dioxide handling [1].

Evidence DimensionIsolated product yield in multicomponent synthesis
Target Compound Data82% yield of 4-(m-tolylsulfinyl)morpholine
Comparator Or BaselineTraditional syntheses requiring isolated sulfinic acids or liquid SO2 at low temperatures
Quantified DifferenceHigh yield (82%) achieved in a rapid (1.5 h) room-temperature process
ConditionsOne-pot reaction with DABSO, SOCl2, and morpholine in THF at room temperature

Procuring this specific Grignard reagent enables rapid, high-yielding, and operationally simple access to meta-tolyl sulfinamides for medicinal chemistry applications.

Room-Temperature Processable Organosilicon Polymers

Directly following from its ability to disrupt crystal packing, m-tolylmagnesium chloride is the optimal precursor for synthesizing polydiarylsiloxanes that require solution casting or processing in common solvents (like toluene) at room temperature, avoiding the >150 °C processing temperatures required by p-tolyl analogs [1].

Synthesis of Sterically Tuned Phosphine Ligands

Due to its high nucleophilic efficiency and lack of ortho-steric clash, this compound is ideal for the high-yield synthesis of 2-ethynylphenyl(diaryl)phosphine oxides and related bulky, yet accessible, ligands used in transition metal catalysis [2].

Rapid Library Generation of Sulfinamide Therapeutics

Leveraging its excellent compatibility with DABSO-mediated one-pot protocols, m-tolylmagnesium chloride is highly recommended for medicinal chemistry workflows requiring the rapid, room-temperature synthesis of diverse meta-tolyl sulfinamides and sulfonimidamides [3].

Hydrogen Bond Acceptor Count

2

Exact Mass

150.0086696 Da

Monoisotopic Mass

150.0086696 Da

Heavy Atom Count

9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Last modified: 08-15-2023

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